1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide
Description
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide (CAS: 389795-79-3) is a bicyclic compound featuring a spirocyclic scaffold with a 1-oxa-6-aza ring system. The compound’s structure includes a fused cyclopropane ring (spiro[2.5]octa framework) with conjugated dienes (positions 4 and 7) and a carboxamide functional group at position 2.
Properties
CAS No. |
389795-79-3 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c8-6(10)5-3-9-2-1-7(5)4-11-7/h1-3,9H,4H2,(H2,8,10) |
InChI Key |
YJHQZTGXNFEPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C=CNC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the construction of the spirocyclic ring system followed by functional group transformations to install the carboxamide moiety. Key steps include:
- Formation of the spirocyclic core via cyclization reactions.
- Introduction of nitrogen and oxygen heteroatoms in the ring.
- Conversion of ester or carboxylate precursors to the carboxamide functionality.
Preparation from tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
A well-documented precursor to this compound is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate . The preparation involves:
- Treatment of the tert-butyl ester with aqueous ammonia or ammonium hydroxide in methanol at low temperatures (0–20 °C).
- Reaction times vary from 7 to 16 hours, depending on the exact protocol.
- The reaction proceeds via nucleophilic substitution or ammonolysis to convert the ester group into the carboxamide.
This ammonolysis yields the corresponding 4-aminomethyl-4-hydroxy-piperidine-1-carboxamide derivative, a key intermediate toward the target compound.
Cyclization and Coupling Reactions
Further elaboration of the spirocyclic scaffold involves coupling reactions with heterocyclic partners under basic conditions:
- Use of cesium carbonate or potassium carbonate as base.
- Solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
- Elevated temperatures ranging from 60 °C to 80 °C.
- Reaction times between 6 and 48 hours.
For example, a reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with heterocyclic compounds such as 8-methylquinazolin-4(3H)-one in DMF with cesium carbonate at 80 °C for 16 hours affords substituted piperidine derivatives.
Similarly, potassium carbonate-mediated coupling with 6-chloro-3/7-pyrido[3,2-i]pyrimidin-4-one in DMF at 70 °C for 48 hours yields functionalized spirocyclic carboxylates.
Use of Lithium Perchlorate as a Catalyst
Lithium perchlorate in acetonitrile has been reported to facilitate the cyclization and coupling steps effectively:
- Reaction temperature: 80 °C.
- Reaction duration: 12–18 hours.
- Subsequent workup includes extraction with ethyl acetate, washing with brine, drying, and purification by column chromatography.
This method provides moderate to good yields (~63%) for intermediate compounds en route to the final spirocyclic carboxamide.
Summary Table of Key Preparation Methods
Research Findings and Analysis
- The ammonolysis of tert-butyl esters under mild conditions is a reliable and high-yielding route to the carboxamide functionality in the spirocyclic framework.
- Bases such as cesium carbonate and potassium carbonate are effective in promoting coupling and cyclization reactions, enabling the introduction of diverse substituents on the spirocyclic core.
- Lithium perchlorate acts as a useful catalyst in acetonitrile for facilitating ring closure and functionalization steps.
- Reaction temperatures between 0 °C and 80 °C and reaction times ranging from several hours to two days are typical for these transformations.
- Purification is generally achieved by silica gel chromatography or preparative liquid chromatography, indicating the need for careful isolation of the products.
- The described methods are reproducible and have been reported in peer-reviewed journals and patents, confirming their reliability and applicability in synthetic organic chemistry.
Chemical Reactions Analysis
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Utilizing oxidants like PhI(OAc)2 to form spirocyclic structures.
Reduction: Potential reduction of the carboxamide group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives. Common reagents include oxidants, reducing agents, and nucleophiles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: Investigated for its antitumor activity, particularly against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
Materials Science: Potential use in the development of novel materials due to its unique spirocyclic structure.
Biological Studies: Studied for its interactions with various biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
Spiro[2.5]octa-4,7-dien-6-ones
- Structure : Contains a spiro[2.5]octa-4,7-diene backbone with a ketone group at position 6 .
- Key Features: Synthesized via 1,6-conjugate addition/dearomatization of para-quinone methides (p-QMs) with benzyl chlorides or ammonium ylides . Demonstrated utility in asymmetric catalysis, achieving up to 70% enantiomeric excess (ee) in some cases .
- Comparison : The absence of the carboxamide group and presence of a ketone distinguish these compounds. Their synthesis routes (e.g., tandem cyclization/isomerization) differ from the target compound’s reported methods .
6-Acetyl-1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene
- Structure : Shares the spiro[2.5]octa-4,7-diene core but includes an acetyl group and methyl substituents at position 6 (CAS: 34995-43-2) .
- Key Features :
Pharmacological and Binding Properties
- Antitumor Activity : 1-Oxa-4-azaspiro[4.5]deca-6,9-diene derivatives inhibit cancer cell proliferation (IC₅₀ values: 1–10 μM) .
- Binding Affinity: Octasaccharides (e.g., OCTA-4) with spiro-like conformations show high affinity for antithrombin (Kd = 1.5 nM), driven by ionic and non-ionic interactions . Though structurally distinct, this emphasizes the role of spirocyclic rigidity in molecular recognition.
Biological Activity
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide, also known by its CAS number 389795-79-3, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the spirocyclic framework.
- Introduction of the oxo and azaspiro functionalities.
- Amide formation through coupling reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 11b | A549 (Lung) | 0.18 | |
| 11h | A549 (Lung) | 0.19 | |
| 11d | MDA-MB-231 (Breast) | 0.08 | |
| 11k | HeLa (Cervical) | 0.14 |
These compounds demonstrated IC50 values below 0.20 µM against multiple cancer lines, indicating their potency as potential anticancer agents.
The mechanism by which these compounds exert their antitumor effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cellular signaling pathways critical for tumor growth.
Case Studies
One notable study evaluated a series of derivatives based on the spirocyclic structure similar to that of this compound. The findings indicated that certain modifications to the molecular structure significantly enhanced antitumor efficacy. For example:
- Compound 11h was identified as a promising candidate due to its superior activity against A549 and MDA-MB-231 cell lines compared to standard chemotherapeutic agents like bendamustine and vorinostat.
Pharmacological Potential
Beyond antitumor activity, there is emerging interest in the broader pharmacological profile of this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.
- Anti-inflammatory Effects : Some derivatives may exhibit anti-inflammatory activities, warranting further investigation.
Q & A
Basic: What are the common synthetic routes for 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization reactions using spiro-epoxide intermediates. For example, reacting tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with amines (e.g., methanamine) under heating (50°C) in ethanol yields target derivatives . Key intermediates are monitored via TLC, and purification is achieved through solvent evaporation under reduced pressure. Characterization employs:
- Melting points for purity assessment.
- Elemental analysis (C, H, N) to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- UV-Vis spectroscopy to probe electronic transitions in conjugated systems .
Basic: Which spectroscopic and analytical techniques are most effective for structural elucidation of this spiro compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR (¹H/¹³C): Resolves spiro-junction protons (e.g., δ 3.5–4.5 ppm for oxa-aza rings) and quaternary carbons.
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ ion).
- X-ray crystallography: Provides unambiguous spirocyclic geometry, especially for novel derivatives.
- Chromatography (HPLC/GC): Assesses purity; reversed-phase columns (e.g., Chromolith) are preferred for polar analogs .
Basic: What are the key stability considerations for this compound under varying storage and reaction conditions?
Methodological Answer:
Stability is influenced by:
- Moisture: Hydrolysis of the oxa-aza ring occurs in aqueous media; store desiccated at -20°C.
- pH: Acidic conditions promote epoxide ring reopening; neutral buffers (pH 6–8) are optimal.
- Light: UV exposure may degrade conjugated dienes; use amber vials for long-term storage.
Data Table:
Advanced: How can computational chemistry aid in predicting reaction pathways and optimizing synthetic routes?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates. For example:
- Reaction path searches: Identify low-energy pathways for spirocyclization using software like Gaussian or ORCA.
- Solvent effects: COSMO-RS simulations predict solvent compatibility (e.g., ethanol vs. DMF).
- Machine learning (ML): Train models on existing spirocompound datasets to predict yields/selectivity.
Case Study: ICReDD integrates computation-experimental feedback loops to reduce trial-and-error, narrowing optimal conditions by 60% .
Advanced: What strategies resolve low yields in 1,6-addition reactions during spiro compound synthesis?
Methodological Answer:
Yield optimization involves:
- Catalyst screening: Lewis acids (e.g., Sc(OTf)₃) enhance 1,6-addition regioselectivity.
- Temperature control: Slow addition at -20°C minimizes side reactions.
- Protecting groups: tert-Butyl carbamate (Boc) prevents amine interference during cyclization.
Example: Base-mediated tandem 1,6-addition/cyclization with para-quinone methides achieves >70% yield in spiro[2.5]octa-4,7-dien-6-one derivatives .
Advanced: How is this compound applied in drug discovery, particularly as a pharmacophore in enzyme inhibition?
Methodological Answer:
The spiro scaffold mimics transition states in enzyme active sites. Applications include:
- Kinase inhibition: Structural analogs (e.g., Pfmrk inhibitors) exploit the spirocyclic core for ATP-binding pocket interaction.
- Antimicrobial agents: Derivatives like 1-oxa-4,9-diazaspiro[5.5]undecane inhibit hemozoin formation in malaria parasites.
- Pharmacokinetic optimization: The spiro architecture enhances metabolic stability and blood-brain barrier penetration in CNS targets.
Data Source: Preclinical studies show IC₅₀ values <100 nM for malaria targets .
Advanced: What experimental designs address contradictory data in spiro compound reactivity studies?
Methodological Answer:
Factorial design resolves discrepancies by isolating variables:
- Factor screening: Vary temperature, solvent, and catalyst loading in a 2³ design.
- ANOVA analysis: Identifies significant factors (e.g., solvent polarity impacts cyclization rate).
- Response surface methodology (RSM): Optimizes interactions between critical parameters.
Example: A 3-level RSM study reduced epoxide hydrolysis from 25% to <5% by optimizing ethanol-water ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
